3,3-Dimethylcyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylcyclobutane-1-sulfonamide is an organic compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by a cyclobutane ring substituted with two methyl groups and a sulfonamide group, making it a unique and valuable chemical entity.
Preparation Methods
The synthesis of 3,3-Dimethylcyclobutane-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 3,3-dimethylcyclobutanol with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired sulfonamide product. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure high yield and purity.
Chemical Reactions Analysis
3,3-Dimethylcyclobutane-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
3,3-Dimethylcyclobutane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its ability to inhibit enzymes, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
3,3-Dimethylcyclobutane-1-sulfonamide can be compared with other sulfonamides, such as:
Sulfanilamide: A well-known antibacterial agent with a simpler structure.
Sulfamethoxazole: Another antibacterial sulfonamide with a broader spectrum of activity.
Sulfadiazine: Used in combination with other drugs to treat infections. The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other sulfonamides.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3,3-dimethylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
QXAMLBMVXCYJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.